[3-(Propan-2-yl)oxetan-3-yl]methanamine
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Overview
Description
[3-(Propan-2-yl)oxetan-3-yl]methanamine is a chemical compound with the molecular formula C7H15NO It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amine group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Propan-2-yl)oxetan-3-yl]methanamine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. The resulting oxetane can then be subjected to reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(Propan-2-yl)oxetan-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized oxetane derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Propan-2-yl)oxetan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its amine group can interact with biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique properties, such as stability and reactivity, make it suitable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)oxetan-3-yl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The oxetane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[3-(Propan-2-yl)oxetan-3-yl]methanol: This compound differs by having a hydroxyl group instead of an amine group.
[3-(Propan-2-yl)oxetan-3-yl]methanoic acid: This compound has a carboxylic acid group instead of an amine group.
Uniqueness
[3-(Propan-2-yl)oxetan-3-yl]methanamine is unique due to the presence of both an oxetane ring and an amine group. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of reactions and form diverse derivatives further enhances its utility in research and industry.
Properties
IUPAC Name |
(3-propan-2-yloxetan-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7(3-8)4-9-5-7/h6H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSJQZZESOLCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(COC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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